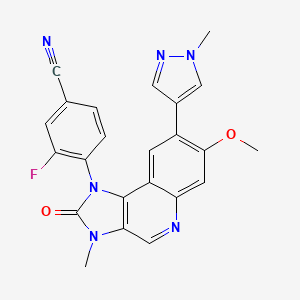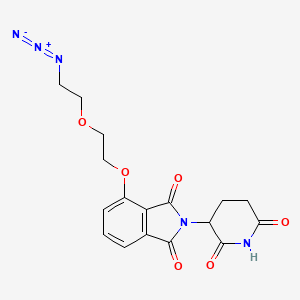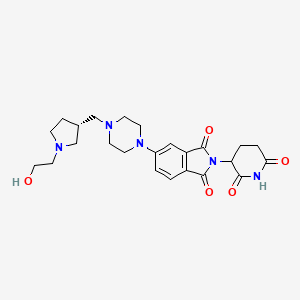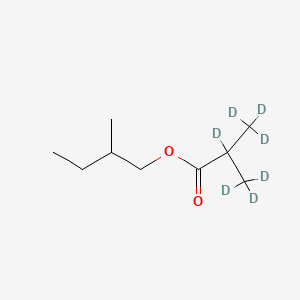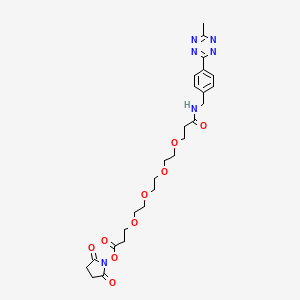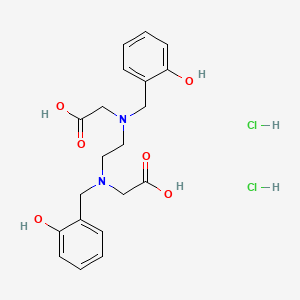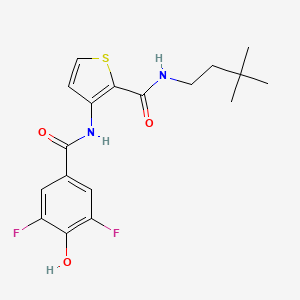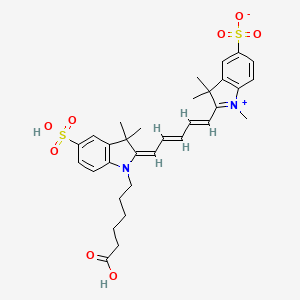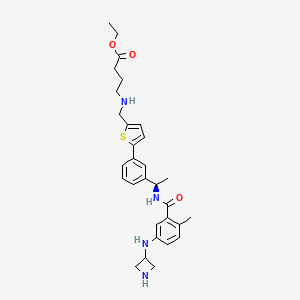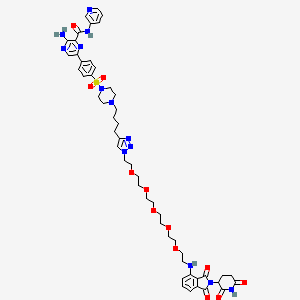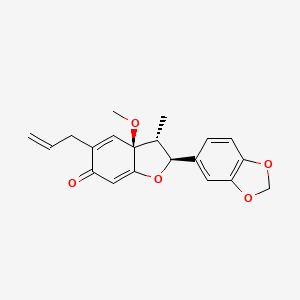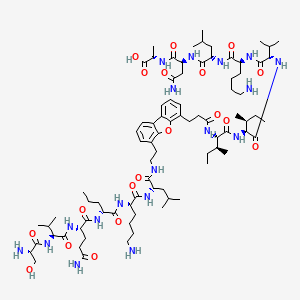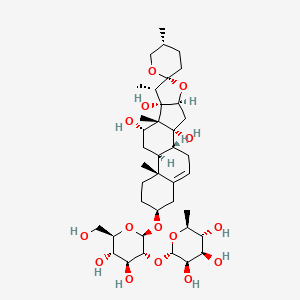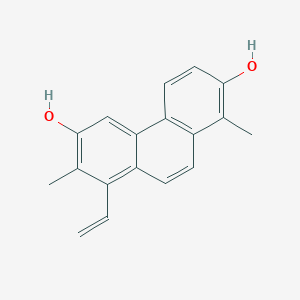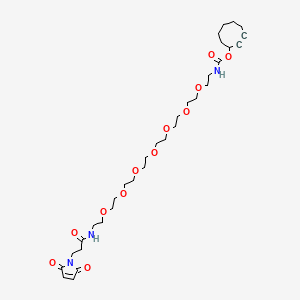
SCO-PEG7-Maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCO-PEG7-Maleimide is a cleavable antibody-drug conjugate linker containing three polyethylene glycol units. This compound is used as a copper-free click chemical reagent for catalyst-free click reactions. The maleimide group in this compound degrades in aqueous media and has been utilized in drug delivery studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCO-PEG7-Maleimide involves the conjugation of a maleimide group to a polyethylene glycol chain. The maleimide group is known for its reactivity with thiol groups, forming stable thioether bonds. The reaction typically occurs under mild conditions, often in aqueous media, to ensure the stability of the maleimide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the integrity of the maleimide group and the polyethylene glycol chain. The product is then purified and characterized to ensure its suitability for use in scientific research and drug delivery applications .
Chemical Reactions Analysis
Types of Reactions
SCO-PEG7-Maleimide primarily undergoes substitution reactions, particularly with thiol groups. The maleimide group reacts with sulfhydryl groups to form stable thioether linkages. This reaction is highly specific and occurs under mild conditions, typically at a pH between 6.5 and 7.5 .
Common Reagents and Conditions
The common reagents used in reactions with this compound include thiol-containing compounds such as cysteine or glutathione. The reaction conditions are generally mild, with the reaction mixture maintained at a neutral pH to ensure the stability of the maleimide group .
Major Products
The major products formed from reactions involving this compound are thioether-linked conjugates. These products are stable and can be used in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
SCO-PEG7-Maleimide has a wide range of scientific research applications:
Chemistry: Used as a reagent in copper-free click chemistry for catalyst-free click reactions
Biology: Utilized in bioconjugation techniques to link proteins or other biomolecules through thiol groups
Medicine: Employed in drug delivery studies, particularly in the development of antibody-drug conjugates
Industry: Applied in the production of stable bioconjugates for various industrial applications
Mechanism of Action
The mechanism of action of SCO-PEG7-Maleimide involves the formation of stable thioether bonds with thiol groups. The maleimide group reacts specifically with sulfhydryl groups, resulting in the formation of a stable thioether linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications, including drug delivery and bioconjugation .
Comparison with Similar Compounds
Similar Compounds
SCO-PEG2-Maleimide: Contains two polyethylene glycol units and is used for similar applications in bioconjugation and drug delivery.
Sulfo-SMCC: A heterobifunctional crosslinker that reacts with both amine and thiol groups, used in protein conjugation.
Uniqueness
SCO-PEG7-Maleimide is unique due to its three polyethylene glycol units, which provide increased solubility and flexibility compared to compounds with fewer polyethylene glycol units. This makes it particularly suitable for applications requiring high solubility and stability in aqueous media .
Properties
Molecular Formula |
C32H51N3O12 |
|---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C32H51N3O12/c36-29(10-13-35-30(37)8-9-31(35)38)33-11-14-40-16-18-42-20-22-44-24-26-46-27-25-45-23-21-43-19-17-41-15-12-34-32(39)47-28-6-4-2-1-3-5-7-28/h8-9,28H,1-4,6,10-27H2,(H,33,36)(H,34,39) |
InChI Key |
MIDSHULJTGTIFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


